N-(4-Methylphenyl)-N-octylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

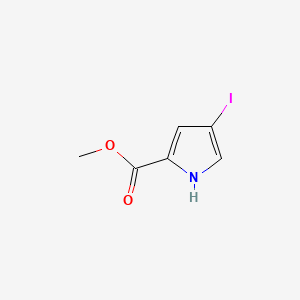

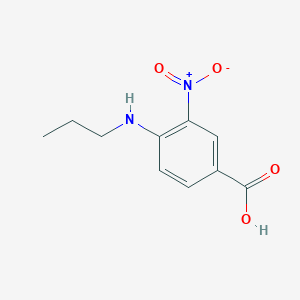

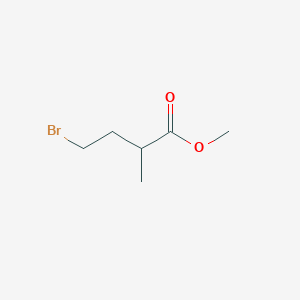

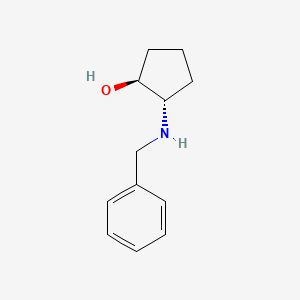

N-(4-Methylphenyl)-N-octylamine, otherwise known as N-octyl-4-methylbenzenamine or 4-MAM, is a synthetic derivative of benzene. It is a colorless, odorless, and crystalline solid that is used in scientific research due to its unique properties. 4-MAM has a wide range of applications in scientific research, from its use as a model compound for studying molecular interactions to its potential as an inhibitor for enzyme activity.

Aplicaciones Científicas De Investigación

Separation and Analysis of Metals : Tri-n-octylamine is used in the extraction and mutual separation of vanadium(V), niobium(V), and tantalum(V) from succinate solutions. This process is valuable in analytical chemistry, particularly for spectrophotometric determinations of these metals in various matrices (Shete & Shinde, 1981).

Ion-Selective Electrodes : The substance has been incorporated in ion-selective electrodes (ISEs) for the potentiometric determination of primary amines and amino acid esters. Such electrodes exhibit quick response times and a wide range of functionality, which is essential in sensors and analytical devices (Shvedene et al., 1995).

Chemiluminescence in Liquid Chromatography : In liquid chromatography, a derivative of tri-n-octylamine has been used as a chemiluminescence derivatization reagent for primary and secondary amines. This application is significant in enhancing detection sensitivity and specificity in various analytical procedures (Yoshida et al., 2001).

Study of Monoamine Transporters : Tri-n-octylamine derivatives have been synthesized and their activities evaluated at dopamine and serotonin transporters, using calcium channels as sensors. This research is vital in drug discovery and understanding the functioning of neurotransmitters (Ruchala et al., 2021).

Bioluminescence Technique in Tissue Studies : The deamination of n-octylamine has been studied in various tissues using a new bioluminescence technique. This research provides insights into the enzymatic activities in different tissues and the substrates’ selectivity for monoamine oxidase types A and B (Tenne et al., 1985).

Photovoltaic Properties in Organic Materials : Tri-n-octylamine derivatives have been used in the creation of novel light-sensitive amorphous molecular materials. These materials exhibit photovoltaic properties, which are significant in the field of organic electronics and solar energy conversion (Kinoshita et al., 2001).

Organic Electronics and Conducting Anodes : The compound has been incorporated in studies involving polymeric conducting anodes for small organic transporting molecules. This is relevant in the development of efficient organic electronic devices (Tse et al., 2006).

Propiedades

IUPAC Name |

4-methyl-N-octylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-3-4-5-6-7-8-13-16-15-11-9-14(2)10-12-15/h9-12,16H,3-8,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWJFEAMVBDZGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473541 |

Source

|

| Record name | Benzenamine, 4-methyl-N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methylphenyl)-N-octylamine | |

CAS RN |

18977-67-8 |

Source

|

| Record name | Benzenamine, 4-methyl-N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-1-(3-chloropyridine-2-yl)-N-[4-chloro-2-methyl-6-(methylaminocarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1354285.png)

![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)